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Compound of Interest

Compound Name: 5-Iodo-2-(pyridin-3-yl)thiazole

Cat. No.: B1393052 Get Quote

An In-Depth Technical Guide to 5-Iodo-2-(pyridin-3-yl)thiazole (CAS: 1187830-48-3) for Drug

Discovery Professionals

Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged

heterocyclic scaffolds is a cornerstone of rational drug design. The compound 5-Iodo-2-
(pyridin-3-yl)thiazole emerges as a molecule of significant interest, embodying the fusion of a

thiazole ring with a pyridine moiety. This unique architecture serves as a versatile building block

for the synthesis of novel compounds with wide-ranging therapeutic potential. The pyridine ring,

a common feature in many natural alkaloids and approved drugs, offers hydrogen bonding

capabilities and favorable pharmacokinetic properties.[1] The thiazole ring is also a key

component in numerous pharmaceuticals, recognized for its diverse biological activities,

including anticancer, antimicrobial, and anti-inflammatory effects.[2]

The introduction of an iodine atom at the 5-position of the thiazole ring is a deliberate and

strategic modification. This halogen provides a reactive handle for further synthetic elaboration,

most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,

Buchwald-Hartwig). This capability allows for the systematic exploration of chemical space,

enabling the development of compound libraries for structure-activity relationship (SAR)

studies. This guide provides a comprehensive overview of 5-Iodo-2-(pyridin-3-yl)thiazole,

detailing its properties, a robust synthesis protocol, and its established applications as a

precursor in the development of next-generation therapeutic agents.
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Physicochemical and Structural Properties
The fundamental properties of 5-Iodo-2-(pyridin-3-yl)thiazole are summarized below. These

data are critical for its handling, reaction setup, and analytical characterization.

Property Value Reference(s)

CAS Number 1187830-48-3 [3]

Molecular Formula C₈H₅IN₂S [4]

Molecular Weight 288.11 g/mol [4]

IUPAC Name
5-iodo-2-(pyridin-3-yl)-1,3-

thiazole

Predicted Boiling Point 390.7 ± 48.0 °C

Predicted Density 1.886 g/cm³

Predicted pKa 2.59 ± 0.12

Storage Conditions 2-8°C, Protect from light

Synthesis and Mechanistic Insights
The synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole is most logically achieved via a two-stage

process: initial construction of the core 2-(pyridin-3-yl)thiazole scaffold, followed by

regioselective iodination. This approach ensures high yields and avoids the use of potentially

unstable iodinated starting materials.

Proposed Synthetic Workflow
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Step 1: Hantzsch Thiazole Synthesis Step 2: Electrophilic Iodination
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(Final Product)

 Acetonitrile, RT

2-(Pyridin-3-yl)thiazole
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Caption: Proposed two-step synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole.

Experimental Protocol
Part 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole

ring.[5][6] It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

Rationale: This step builds the core heterocyclic system. Nicotinothioamide serves as the

source of the nitrogen and sulfur atoms for the thiazole ring, while 2-bromoacetaldehyde

provides the required three-carbon backbone. The reaction is driven by the formation of the

stable, aromatic thiazole ring.[1]

Procedure:

To a round-bottom flask charged with nicotinothioamide (1.0 eq), add absolute ethanol (10

mL per mmol of thioamide).

Add a 50% aqueous solution of 2-bromoacetaldehyde (1.1 eq) dropwise to the stirred

suspension at room temperature. An exothermic reaction may be observed.

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a

saturated aqueous solution of sodium bicarbonate.

The resulting mixture is typically extracted with an organic solvent such as ethyl acetate or

dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield pure 2-

(pyridin-3-yl)thiazole.

Part 2: Regioselective Iodination

Electrophilic aromatic substitution on the 2-arylthiazole scaffold preferentially occurs at the C5

position. The C5 carbon is the most electron-rich position of the thiazole ring, making it highly

susceptible to attack by electrophiles like I⁺.

Rationale: N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine

atom (I⁺). Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction

proceeds via the formation of a sigma complex, followed by deprotonation to restore

aromaticity and yield the final iodinated product.[7]

Procedure:

Dissolve the 2-(pyridin-3-yl)thiazole (1.0 eq) from Part 1 in acetonitrile (15 mL per mmol).

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.

Monitor the reaction by TLC or LC-MS.

Once the starting material is consumed, quench the reaction with a 10% aqueous solution

of sodium thiosulfate to remove any unreacted iodine.

Extract the product with ethyl acetate. The organic layer is then washed with water and

brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude solid is purified by recrystallization or column chromatography to afford 5-Iodo-
2-(pyridin-3-yl)thiazole.

Applications in Drug Discovery & Medicinal
Chemistry
The 5-Iodo-2-(pyridin-3-yl)thiazole scaffold is a powerful platform for generating molecules

with significant biological activity, particularly in oncology and infectious diseases. Its utility

stems from the combination of the pharmacologically active pyridine-thiazole core and the

synthetically versatile iodine substituent.

A Versatile Scaffold for Bioactive Agents

Therapeutic Applications

5-Iodo-2-(pyridin-3-yl)thiazole
Scaffold

Kinase Inhibitors
(CDK, PI3K, EGFR, B-RAF)

 Cross-Coupling
(e.g., Suzuki, Sonogashira)

Antimicrobial Agents
(Antibacterial, Antifungal)

 Further Functionalization

Anticancer Agents
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Caption: Role as a central scaffold in medicinal chemistry.

Development of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of cancer. The pyridine-thiazole hybrid structure has proven to be an effective
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template for designing potent kinase inhibitors.[8][9]

Mechanism & Expertise: The nitrogen atoms in the pyridine and thiazole rings can act as

hydrogen bond acceptors, interacting with key amino acid residues (e.g., in the hinge region)

of the kinase ATP-binding pocket. The iodine at C5 allows for the introduction of various aryl

or alkyl groups via cross-coupling. This enables chemists to probe different sub-pockets of

the kinase active site to enhance potency and selectivity. Derivatives of this scaffold have

shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases

(CDKs), PI3K, and Epidermal Growth Factor Receptor (EGFR).[10][11]

Anticancer Agents
Beyond kinase inhibition, pyridine-thiazole derivatives have demonstrated broad anti-

proliferative activity against numerous cancer cell lines, including those derived from colon,

breast, and lung tumors.[8][12][13]

Mechanism & Trustworthiness: Studies have suggested that the mechanism of action for

some pyridine-thiazole hybrids may involve the induction of genetic instability in tumor cells.

The cytotoxic effects of certain derivatives have been shown to be reduced by inhibitors of

PARP1 (Poly (ADP-ribose) polymerase 1), pointing towards a DNA-damage-related pathway.

[12] The ability to systematically modify the scaffold starting from 5-Iodo-2-(pyridin-3-
yl)thiazole allows for the fine-tuning of these cytotoxic properties to maximize efficacy

against cancer cells while minimizing effects on normal cells.

Antimicrobial Applications
The thiazole ring is a well-established pharmacophore in the design of antimicrobial agents.[2]

[14]

Authoritative Grounding: The core structure of 5-Iodo-2-(pyridin-3-yl)thiazole can be

elaborated to produce compounds with potential antibacterial and antifungal activity. By

analogy with other thiazole-based antimicrobials, these agents could potentially act by

inhibiting essential microbial enzymes. The synthetic accessibility provided by the iodo group

makes this scaffold an attractive starting point for developing novel antibiotics and

antifungals to combat drug-resistant pathogens.[15]
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Handling and Safety Precautions
As a specialized laboratory chemical, a specific Material Safety Data Sheet (MSDS) for 5-Iodo-
2-(pyridin-3-yl)thiazole may not be readily available. Therefore, it is imperative to handle this

compound with the appropriate precautions for a novel, potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety goggles with side shields, and chemical-resistant gloves.

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid

inhalation of dust or vapors.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do.

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

If swallowed: Do NOT induce vomiting. Call a poison control center or doctor immediately.

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light,

as recommended.[4]

Conclusion
5-Iodo-2-(pyridin-3-yl)thiazole is more than a mere chemical intermediate; it is a strategically

designed platform for innovation in drug discovery. Its hybrid pyridine-thiazole core provides a

foundation of proven biological relevance, while the C5-iodo substituent offers a gateway for

extensive synthetic diversification. The robust and logical synthesis pathway enables its reliable

production for research and development. For scientists and researchers in the pharmaceutical

industry, this compound represents a valuable tool for accelerating the discovery of novel

kinase inhibitors, anticancer agents, and antimicrobial therapies, ultimately contributing to the

advancement of human health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Iodo-2-(pyridin-3-yl)thiazole CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393052#5-iodo-2-pyridin-3-yl-thiazole-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1393052#5-iodo-2-pyridin-3-yl-thiazole-cas-number-and-properties
https://www.benchchem.com/product/b1393052#5-iodo-2-pyridin-3-yl-thiazole-cas-number-and-properties
https://www.benchchem.com/product/b1393052#5-iodo-2-pyridin-3-yl-thiazole-cas-number-and-properties
https://www.benchchem.com/product/b1393052#5-iodo-2-pyridin-3-yl-thiazole-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1393052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

